SR11237

Übersicht

Beschreibung

SR 11237, auch bekannt als BMS-649, ist eine synthetische organische Verbindung, die als Pan-Retinoid-X-Rezeptor-Agonist wirkt. Sie ist frei von jeglicher Retinsäure-Rezeptor-Aktivität. Retinoid-X-Rezeptoren sind nukleäre Rezeptoren, die eine entscheidende Rolle bei der Regulation der Genexpression spielen, die an verschiedenen biologischen Prozessen beteiligt ist, darunter Zelldifferenzierung, Apoptose und Metabolismus .

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von SR 11237 beinhaltet die Bildung eines Benzoesäurederivats mit einem Dioxolanring, der an eine Tetramethyl-substituierte Naphthalineinheit gebunden ist. Der detaillierte Syntheseweg und die Reaktionsbedingungen sind proprietär und werden nicht öffentlich bekannt gegeben. Es ist bekannt, dass die Verbindung durch eine Reihe von organischen Reaktionen synthetisiert wird, die die Bildung des Dioxolanrings und die anschließende Anlagerung an die Naphthalinstruktur beinhalten .

Industrielle Produktionsmethoden

Industrielle Produktionsmethoden für SR 11237 werden in der verfügbaren Literatur nicht explizit beschrieben. Typischerweise werden solche Verbindungen durch mehrstufige organische Syntheseprozesse in spezialisierten chemischen Produktionsanlagen hergestellt. Die Produktion umfasst strenge Qualitätskontrollmaßnahmen, um die Reinheit und Konsistenz des Endprodukts zu gewährleisten .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of SR 11237 involves the formation of a benzoic acid derivative with a dioxolane ring attached to a tetramethyl-substituted naphthalene moiety. The detailed synthetic route and reaction conditions are proprietary and not publicly disclosed. it is known that the compound is synthesized through a series of organic reactions involving the formation of the dioxolane ring and subsequent attachment to the naphthalene structure .

Industrial Production Methods

Industrial production methods for SR 11237 are not explicitly detailed in the available literature. Typically, such compounds are produced through multi-step organic synthesis processes in specialized chemical manufacturing facilities. The production involves stringent quality control measures to ensure the purity and consistency of the final product .

Analyse Chemischer Reaktionen

Arten von Reaktionen

SR 11237 unterliegt hauptsächlich Reaktionen, die typisch für Benzoesäurederivate und Dioxolan-haltige Verbindungen sind. Diese Reaktionen umfassen:

Oxidation: Die Verbindung kann Oxidationsreaktionen eingehen, insbesondere an der Benzoesäureeinheit.

Reduktion: Reduktionsreaktionen können an den Carbonylgruppen innerhalb des Dioxolanrings auftreten.

Substitution: Elektrophile und nucleophile Substitutionsreaktionen können am aromatischen Ring und am Dioxolanring stattfinden.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel wie Kaliumpermanganat oder Chromtrioxid können verwendet werden.

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid oder Natriumborhydrid werden typischerweise eingesetzt.

Substitution: Reagenzien wie Halogene, Alkylhalogenide und Nucleophile wie Amine oder Alkohole werden unter verschiedenen Bedingungen verwendet.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. Beispielsweise kann die Oxidation der Benzoesäureeinheit zu Carbonsäuren oder Ketonen führen, während die Reduktion des Dioxolanrings Alkohole ergeben kann .

Wissenschaftliche Forschungsanwendungen

SR 11237 hat mehrere wissenschaftliche Forschungsanwendungen, insbesondere in den Bereichen Chemie, Biologie, Medizin und Industrie:

Chemie: Als Werkzeugverbindung verwendet, um die Signalwege des Retinoid-X-Rezeptors und seine Rolle bei der Regulation der Genexpression zu untersuchen.

Biologie: In der Forschung eingesetzt, um die Mechanismen der Zelldifferenzierung, Apoptose und des Metabolismus zu verstehen, die durch Retinoid-X-Rezeptoren vermittelt werden.

Medizin: Untersucht auf seine potenziellen therapeutischen Anwendungen bei Krankheiten, bei denen die Signalübertragung des Retinoid-X-Rezeptors eine Rolle spielt, wie z. B. Krebs und Stoffwechselstörungen.

Industrie: Wird bei der Entwicklung neuer Arzneimittel verwendet und als Referenzverbindung in der Arzneimittelforschung und -entwicklung .

Wirkmechanismus

SR 11237 übt seine Wirkung aus, indem es an Retinoid-X-Rezeptoren bindet, was zur Bildung von RXR/RXR-Homodimeren führt. Diese Homodimere transaktivieren dann ein Reportergen, das ein RXR-Response-Element enthält. Diese Aktivierung führt zur Regulation der Zielgenexpression, die an verschiedenen biologischen Prozessen beteiligt ist. Die Verbindung interagiert nicht mit Retinsäure-Rezeptoren, wodurch sie selektiv für Retinoid-X-Rezeptoren ist .

Wissenschaftliche Forschungsanwendungen

Developmental Biology

Impact on Bone Growth and Ossification

Research has demonstrated that SR11237 significantly influences bone development through its action on RXR. In a study involving Sprague-Dawley rat pups, this compound was administered to evaluate its effects on endochondral ossification. The findings revealed that exposure to this compound led to:

- Irregular ossification : Treated rats exhibited shorter long bones and dysmorphic growth plates compared to controls.

- Premature closure of growth plates : Histological analyses showed disrupted growth plate morphology, with an infiltration of ossified tissue that fused primary and secondary ossification centers .

- Cellular changes : Immunohistochemical staining indicated reduced chondrocyte proliferation and increased osteoclast activity in treated animals .

These results underscore the potential of this compound in studying bone development and related disorders.

Pharmacological Applications

Modulation of Nuclear Receptor Activity

This compound has been shown to modulate the activity of nuclear receptors, particularly in the context of receptor dimerization. It destabilizes RXR homodimers while promoting the formation of PPARγ:RXRα heterodimers. This shift enhances coactivator recruitment to PPARγ, suggesting a mechanism for regulating gene expression related to metabolism and inflammation .

Regeneration Studies

In studies involving newt tail regeneration, this compound's role in modulating RXR and retinoic acid receptor interactions was explored. The compound inhibited regeneration processes by affecting the downregulation of RXRα, revealing a feedback loop between RXR and RARβ that could be targeted for therapeutic interventions in regenerative medicine .

Cancer Research

Potential Antitumor Activity

The anticancer potential of this compound has been investigated through its effects on various cancer cell lines. Notably, it has been shown to enhance the recruitment of coactivators in RXR heterodimer complexes, which may contribute to its antitumor activity. In particular:

- Inhibition of tumor growth : Studies have indicated that this compound can suppress the proliferation of certain cancer cell lines by modulating nuclear receptor pathways .

- Combination therapies : The compound's ability to interact with other therapeutic agents suggests potential for use in combination therapies aimed at enhancing treatment efficacy against malignancies .

Data Summary

The following table summarizes key findings related to this compound's applications:

| Application Area | Findings | Implications |

|---|---|---|

| Developmental Biology | Irregular ossification, premature growth plate closure | Insights into bone development disorders |

| Pharmacology | Modulates RXR dimerization, enhances PPARγ activity | Potential for metabolic and anti-inflammatory therapies |

| Cancer Research | Suppresses tumor cell proliferation | Possible use in anticancer therapies |

| Regeneration Studies | Affects regeneration processes in newts | Targets for regenerative medicine |

Case Study 1: Bone Development in Rats

A longitudinal study involving rat pups highlighted the impact of this compound on bone growth. The administration resulted in significant morphological changes in the growth plate and overall skeletal structure, emphasizing its relevance in developmental biology research.

Case Study 2: Cancer Cell Line Analysis

In vitro studies demonstrated that treatment with this compound inhibited the growth of various cancer cell lines by altering nuclear receptor interactions. This finding supports further exploration into its potential as an anticancer agent.

Wirkmechanismus

SR 11237 exerts its effects by binding to retinoid X receptors, causing the formation of RXR/RXR homodimers. These homodimers then transactivate a reporter gene containing a RXR-response element. This activation leads to the regulation of target gene expression involved in various biological processes. The compound does not interact with retinoic acid receptors, making it selective for retinoid X receptors .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Bexaroten: Ein weiterer Retinoid-X-Rezeptor-Agonist, der zur Behandlung des kutanen T-Zell-Lymphoms verwendet wird.

Alitretinoin: Ein Retinoid, das sowohl Retinoid-X-Rezeptoren als auch Retinsäure-Rezeptoren aktiviert und zur Behandlung des chronischen Hand-Ekzems verwendet wird.

9-cis-Retinsäure: Ein natürlicher Ligand für Retinoid-X-Rezeptoren und Retinsäure-Rezeptoren, der an verschiedenen biologischen Prozessen beteiligt ist

Einzigartigkeit von SR 11237

SR 11237 ist einzigartig in seiner hohen Selektivität für Retinoid-X-Rezeptoren ohne jegliche Aktivität auf Retinsäure-Rezeptoren. Diese Selektivität ermöglicht gezieltere Studien und potenzielle therapeutische Anwendungen, die sich ausschließlich auf die durch Retinoid-X-Rezeptoren vermittelten Signalwege konzentrieren und das Risiko von Off-Target-Effekten reduzieren, die mit der Aktivierung von Retinsäure-Rezeptoren verbunden sind .

Biologische Aktivität

Overview

SR11237, also known as BMS 649, is a pan retinoid X receptor (RXR) agonist that has garnered attention for its biological activities, particularly in the context of skeletal development and cellular differentiation. This compound is notable for its lack of retinoic acid receptor (RAR) activity, allowing it to specifically engage RXR pathways without the confounding effects associated with RAR activation .

The primary mechanism through which this compound exerts its biological effects involves the activation of RXR, a nuclear receptor that plays critical roles in various physiological processes, including cell growth, differentiation, and metabolism. RXR functions as a heterodimer with other nuclear receptors, influencing gene expression related to development and homeostasis .

Biological Activity in Skeletal Development

Recent studies have highlighted the impact of this compound on bone growth and development. In a controlled study involving rodent models, administration of this compound from post-natal day 5 to day 15 resulted in significant alterations in skeletal morphology:

- Long Bone Growth : Rats treated with this compound exhibited shorter long bones compared to controls. Histological evaluations indicated disrupted growth plate organization and premature closure of ossification centers .

- Cellular Effects : Immunohistochemical analyses revealed changes in chondrocyte populations within the growth plates. Markers such as SOX9 (indicating proliferating chondrocytes) were present in both treated and control groups; however, the treated rats displayed reduced proliferation markers (PCNA) and increased markers for cell death (TUNEL staining) at the osteo-chondral junction .

Case Studies and Research Findings

The following table summarizes key findings from studies investigating the biological activity of this compound:

Detailed Research Findings

- Growth Plate Morphology : The study indicated that RXR activation through this compound led to significant morphological disturbances in the growth plate. Notably, there was an observed fusion of primary and secondary ossification centers and an increase in pre-hypertrophic chondrocytes infiltrating calcified areas .

- Cell Death and Proliferation : TUNEL staining highlighted localized cell death at the osteo-chondral junction, suggesting that this compound treatment induced specific apoptotic events rather than general cytotoxicity. The patterns of cell death differed from controls, indicating a unique response to RXR activation .

- Histological Analysis : Histological staining techniques such as Safranin O/fast green revealed disorganized cartilage structure and reduced numbers of proliferating chondrocytes in treated animals compared to controls .

Eigenschaften

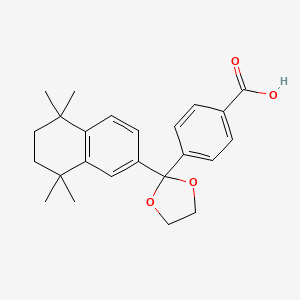

IUPAC Name |

4-[2-(5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)-1,3-dioxolan-2-yl]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H28O4/c1-22(2)11-12-23(3,4)20-15-18(9-10-19(20)22)24(27-13-14-28-24)17-7-5-16(6-8-17)21(25)26/h5-10,15H,11-14H2,1-4H3,(H,25,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZUKALQMHNSWTK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC(C2=C1C=CC(=C2)C3(OCCO3)C4=CC=C(C=C4)C(=O)O)(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H28O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10163433 | |

| Record name | SR 11237 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10163433 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

380.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

146670-40-8 | |

| Record name | SR 11237 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0146670408 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | SR 11237 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10163433 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.